Benz(a)anthracene, 7,12-diethyl-

Chromosomal aberrations Clastogenicity Benz[a]anthracene SAR

Benz(a)anthracene, 7,12-diethyl- (CAS 16354-52-2; IUPAC: 7,12-diethylbenzo[a]anthracene; molecular formula C22H20; molecular weight 284.39 g/mol) is a polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene family. This compound, also abbreviated as 7,12-DEBA, is structurally defined by the presence of two ethyl substituents at the meso (7 and positions of the benz[a]anthracene tetracyclic framework.

Molecular Formula C22H20
Molecular Weight 284.4 g/mol
CAS No. 16354-52-2
Cat. No. B100562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracene, 7,12-diethyl-
CAS16354-52-2
Synonyms7,12-DIETHYLBENZ(A)ANTHRACENE
Molecular FormulaC22H20
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)CC
InChIInChI=1S/C22H20/c1-3-16-19-11-7-8-12-20(19)17(4-2)22-18-10-6-5-9-15(18)13-14-21(16)22/h5-14H,3-4H2,1-2H3
InChIKeyCIFPUMMYFBMFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,12-Diethylbenz(a)anthracene (CAS 16354-52-2): A Non-Carcinogenic Polycyclic Aromatic Hydrocarbon for Cancer Research and Analytical Reference Standards


Benz(a)anthracene, 7,12-diethyl- (CAS 16354-52-2; IUPAC: 7,12-diethylbenzo[a]anthracene; molecular formula C22H20; molecular weight 284.39 g/mol) is a polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene family [1]. This compound, also abbreviated as 7,12-DEBA, is structurally defined by the presence of two ethyl substituents at the meso (7 and 12) positions of the benz[a]anthracene tetracyclic framework [2]. Unlike the highly potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA), 7,12-diethylbenz[a]anthracene is consistently reported as non-carcinogenic or very weakly carcinogenic, a property that has established its primary research value as a negative control and a key comparator in structure-activity relationship (SAR) studies of PAH-induced carcinogenesis [3][4].

Reported Use Negative-control reference for PAH carcinogenesis and genotoxicity studies
SAR Context Bay-region alkyl substitution comparator; activity gap from dimethyl to diethyl substitution
Analytical Standard Well-characterized alkyl-PAH reference for environmental monitoring methods

Why 7,12-Diethylbenz(a)anthracene Cannot Be Replaced by DMBA or Other Alkylated Benz[a]anthracene Analogs


Alkylated benz[a]anthracene derivatives are not functionally interchangeable, despite sharing the same tetracyclic aromatic core. The nature, number, and position of alkyl substituents at the 7- and 12-positions exert a decisive influence on metabolic activation, covalent DNA binding, clastogenicity, and tumor-initiating activity [1][2]. In direct comparative studies, 7,12-diethylbenz[a]anthracene (7,12-DEBA) consistently fails to induce chromosomal aberrations and exhibits negligible DNA adduct formation, whereas the dimethyl analog DMBA produces robust genotoxic and carcinogenic responses [1][3]. Even the mixed ethyl-methyl analogs (7-ethyl-12-methylBA and 7-methyl-12-ethylBA) display intermediate activities that differ significantly from 7,12-DEBA [3]. Substituting 7,12-DEBA with any other benz[a]anthracene derivative without rigorous experimental justification would therefore invalidate the interpretation of negative-control experiments, confound SAR analyses, and compromise the reproducibility of carcinogenesis studies. The quantitative differentiation evidence below demonstrates the magnitude of these functional gaps.

7,12-DEBA (target compound) Non-carcinogenic, lacks clastogenicity and mutagenicity, minimal DNA binding
DMBA (dimethyl analog) Strong genotoxic and carcinogenic responses; substitution may shift negative-control interpretation
Mixed ethyl-methyl analogs Intermediate activities may confound SAR analyses and endpoint attribution

Quantitative Comparative Evidence for 7,12-Diethylbenz(a)anthracene: Head-to-Head Genotoxicity, DNA Binding, and Carcinogenicity Data Against Closest Analogs


Chromosomal Aberration Induction: 7,12-DEBA vs. DMBA, EMBA, and MEBA in Rat Bone Marrow Cells In Vivo

In a direct head-to-head comparison, 7,12-diethylbenz[a]anthracene (7,12-DEBA) produced no significant increase in chromosomal aberrations (CA) in rat bone marrow cells, behaving indistinguishably from the vehicle control. By contrast, the dimethyl analog 7,12-DMBA induced the highest incidence of aberrant cells, followed by 7-ethyl-12-methylBA (EMBA) and 7-methyl-12-ethylBA (MEBA). The rank order was: DMBA > EMBA > MEBA > other BA derivatives = DEBA = control [1]. A single intravenous dose of 50 mg/kg was used for all compounds; DMBA and EMBA additionally induced exchanges and multiple CAs, whereas DEBA produced only background-level gaps and breaks [1].

Chromosomal Aberrations
Reported
7,12-DEBA: no increase over control; DMBA: highest incidence, ranked top among derivatives
Supports negative-control selection in clastogenicity studies
Rat bone marrow in vivo, 50 mg/kg iv, n=3–5
Chromosomal aberrations Clastogenicity Benz[a]anthracene SAR

Salmonella Mutagenicity: 7,12-DEBA vs. DMBA, BA, and Monosubstituted Derivatives with PCB- and PB-Induced S9 Activation

In the Salmonella typhimurium TA100 mutagenicity assay with hepatic S9 from PCB-treated rats, 7,12-DEBA was indistinguishable from the negative control, while benz[a]anthracene (BA) and 7-methylbenz[a]anthracene (7MBA) produced the highest numbers of revertant colonies. The rank order was: BA > 7MBA > DMBA > 12MBA > 7EBA > EMBA > MEBA > 12EBA = DEBA = control [1]. With phenobarbital (PB)-induced S9, DMBA exhibited the highest mutagenicity, and DEBA again remained at the control level: DMBA > 12MBA > 7MBA > 7EBA > BA > EMBA = MEBA > 12EBA = DEBA = control [1]. Results with TA98 were consistent with TA100 findings.

Ames Mutagenicity
Reported
DEBA: control-level revertants with PCB-S9 and PB-S9; DMBA: clear mutagenic response
Supports non-mutagenic reference compound selection
S. typhimurium TA100, plate incorporation assay
Ames test Mutagenicity Metabolic activation Benz[a]anthracene

Covalent DNA Binding in Mouse Embryo Fibroblasts: 7,12-DEBA vs. DMBA, 7-Et,12-MeBA, and 7-Me,12-EtBA

The extent of covalent DNA binding in mouse embryo fibroblast 10T1/2 cells, expressed as adducts per 10⁶ bases, paralleled the known carcinogenic potencies. The decreasing order of DNA binding was: DMBA > 7-ethyl-12-methylbenz[a]anthracene (7-Et,12-MeBA) > 7-methyl-12-ethylbenz[a]anthracene (7-Me,12-EtBA) > 7,12-diethylbenz[a]anthracene (7,12-DEBA) [1]. 7,12-DEBA exhibited the lowest level of covalent DNA modification among the four ethylated DMBA analogs tested, consistent with its reported lack of carcinogenic activity.

DNA Adduct Formation
Reported
DEBA: lowest covalent DNA binding; DMBA > 7-Et,12-MeBA > 7-Me,12-EtBA > DEBA
Supports DNA-binding-negative control context
Mouse embryo fibroblast 10T1/2 cells
DNA adduct formation Covalent binding Carcinogen activation 10T1/2 cells

Cytotoxicity Correlation with Carcinogenic Potency: 7,12-DEBA Positioned Among a Broad Panel of Methyl- and Ethyl-Substituted Benz[a]anthracenes

In a systematic study of a series of methyl- and ethyl-substituted benz[a]anthracenes, a significant correlation was established between the reported carcinogenicity of each derivative and its capacity to inhibit acid-insoluble thymidine-³H incorporation in cultured epithelial rat liver cells [1]. 7,12-DEBA, classified among the non-carcinogenic or very weakly carcinogenic derivatives, exhibited correspondingly low cytotoxicity in this assay, further differentiating it from the highly cytotoxic and carcinogenic DMBA.

Cytotoxicity vs Carcinogenicity
Class-level
Correlation reported between carcinogenicity rank and growth inhibition across the series; DEBA in low-activity cluster
Class-level evidence reinforces low-activity profile
Rat liver epithelial cells, thymidine incorporation assay
Cytotoxicity Carcinogenicity index Thymidine incorporation Structure-activity relationship

Primary Research and Procurement Applications of 7,12-Diethylbenz(a)anthracene (CAS 16354-52-2)


Negative Control in PAH-Induced Carcinogenesis and Genotoxicity Studies

Because 7,12-DEBA is consistently non-mutagenic in the Ames test, does not induce chromosomal aberrations in rodent bone marrow, and forms negligible DNA adducts in mammalian cells [1][2], it serves as the optimal vehicle-matched negative control in any experimental protocol that employs DMBA or related carcinogenic benz[a]anthracenes as the positive control agent. This pairing eliminates confounding effects arising from differences in chemical backbone and physicochemical properties.

Structure-Activity Relationship (SAR) Studies of Bay-Region Alkyl Substitution Effects

The striking activity gap between 7,12-diethyl and 7,12-dimethyl substitution (from potent carcinogen to non-carcinogen) provides a critical SAR data point for computational modeling, QSAR, and mechanistic studies of bay-region steric effects on metabolic activation and DNA binding [1][3]. 7,12-DEBA is therefore an essential reference compound for any systematic investigation of how alkyl chain length at the meso positions modulates PAH carcinogenicity.

Analytical Reference Standard for Environmental PAH Monitoring

As a well-characterized, synthetic benz[a]anthracene derivative with established GC/MS and HPLC properties (CAS 16354-52-2; molecular weight 284.39 g/mol; molecular formula C22H20) [4], 7,12-DEBA can be employed as an internal standard or calibration reference in analytical methods designed to detect and quantify alkyl-substituted PAHs in environmental samples, combustion products, and biological matrices.

Mechanistic Studies of Cytochrome P450-Mediated Metabolic Activation of PAHs

The minimal DNA binding and absence of genotoxicity of 7,12-DEBA, in contrast to the high DNA adduct formation of DMBA and the intermediate binding of mixed ethyl-methyl analogs [2], make it a valuable tool substrate for dissecting the substrate specificity of CYP1A1, CYP1B1, and epoxide hydrolase isoforms involved in PAH bioactivation. Researchers can use 7,12-DEBA to probe the steric constraints governing diol-epoxide formation at the bay region.

Application
Selection Property
Validation Focus
Negative control in PAH carcinogenesis and genotoxicity studies
Reported non-carcinogenic profile distinct from DMBA
Verify absence of chromosomal aberrations and mutagenicity endpoints
SAR of bay-region alkyl substitution effects
Activity gap between diethyl and dimethyl substitution
Review metabolic activation and DNA binding differences
Analytical reference standard for environmental PAH monitoring
Well-characterized alkyl-PAH with defined chromatographic properties
Validate retention time and ionization efficiency in GC/MS and HPLC
CYP-mediated PAH metabolic activation studies
Minimal DNA binding contrast to carcinogenic analogs
Assess substrate specificity of CYP1A1, CYP1B1, and epoxide hydrolase
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